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Compound of Interest

Compound Name: Quinoline-4-carbonitrile

Cat. No.: B1295981

An In-depth Examination of the Physicochemical Properties, Synthesis, and Biological Activity
of a Key Heterocyclic Scaffold

This technical guide provides a comprehensive overview of Quinoline-4-carbonitrile, a
heterocyclic compound of significant interest to researchers in drug discovery and medicinal
chemistry. This document details its fundamental molecular properties, provides an adaptable
synthetic protocol, and explores its role as a modulator of critical cellular signaling pathways.

Core Molecular Data

Quinoline-4-carbonitrile, also known as 4-cyanoquinoline, is a derivative of quinoline, a
bicyclic aromatic heterocycle. Its core physicochemical properties are summarized in the table
below, providing essential data for experimental design and characterization.

Property Value
Molecular Formula C1oHeN:2
Molecular Weight 154.17 g/mol
CAS Number 2973-27-5

Synthetic Protocols
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The synthesis of Quinoline-4-carbonitrile can be achieved through various methods. A
common and effective approach involves the cyanation of a halo-quinoline precursor. The
following protocol is adapted from established methods for the synthesis of substituted
quinoline-4-carbonitriles and can be applied to produce the parent compound.

Synthesis of Quinoline-4-carbonitrile from 4-Chloroquinoline

This procedure outlines the nucleophilic aromatic substitution of the chlorine atom at the 4-
position of the quinoline ring with a cyanide group.

Materials:

e 4-Chloroquinoline

e Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)

o Dimethyl Sulfoxide (DMSO) or other suitable polar aprotic solvent

o Ethyl acetate

e Brine (saturated aqueous sodium chloride solution)

¢ Anhydrous sodium sulfate (Na2S0a4) or magnesium sulfate (MgSQOa)
Experimental Procedure:

o Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a
reflux condenser, dissolve 4-chloroquinoline (1.0 equivalent) in anhydrous DMSO.

o Addition of Cyanide Source: Carefully add potassium cyanide (1.2 to 1.5 equivalents) to the
solution. Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective
equipment in a well-ventilated fume hood.

o Reaction Conditions: Heat the reaction mixture to a temperature between 100-150 °C. The
optimal temperature may need to be determined empirically. Monitor the progress of the
reaction by thin-layer chromatography (TLC).
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Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Carefully
pour the mixture into a separatory funnel containing water and ethyl acetate.

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic
layers.

Washing: Wash the combined organic layers with brine to remove residual DMSO and
inorganic salts.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or
magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced
pressure to yield the crude product.

Purification: Purify the crude Quinoline-4-carbonitrile by column chromatography on silica
gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by
recrystallization to obtain the pure product.
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Synthetic Workflow for Quinoline-4-carbonitrile

Biological Activity and Signaling Pathways
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Quinoline derivatives are a prominent class of compounds in medicinal chemistry, known for
their diverse biological activities, including anticancer properties.[1][2] Several studies have
indicated that compounds featuring the quinoline scaffold can act as potent inhibitors of cellular
signaling pathways critical for cancer cell proliferation and survival, such as the
PISK/AKt/mTOR pathway.[3][4]

The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, metabolism, and
survival. Its aberrant activation is a common feature in many human cancers, making it a key
target for therapeutic intervention.[3] Quinoline-based molecules have been designed and
synthesized as dual inhibitors of PI3K and mTOR, demonstrating the potential of this scaffold in
developing targeted cancer therapies.[5] While specific inhibitory data for Quinoline-4-
carbonitrile is an area of ongoing research, the broader class of quinoline derivatives has
shown significant promise in modulating this pathway. The anticancer effect of some quinoline
derivatives has been attributed to their ability to downregulate key proteins in this pathway,
leading to the inhibition of tumor growth.[6]
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Inhibition of the PISK/Akt/mTOR Pathway

Conclusion

Quinoline-4-carbonitrile represents a valuable building block for the development of novel
therapeutic agents. Its straightforward synthesis and the established biological relevance of the
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quinoline scaffold make it an attractive starting point for medicinal chemistry campaigns.
Further investigation into the specific inhibitory profile of Quinoline-4-carbonitrile and its
derivatives against kinases in the PISK/Akt/mTOR pathway is warranted to fully elucidate its
therapeutic potential. This guide provides a foundational resource for researchers embarking
on studies involving this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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